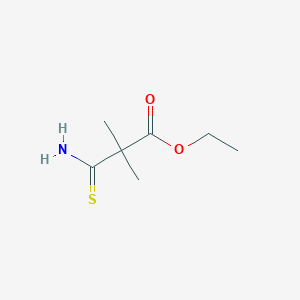

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate

Description

Properties

IUPAC Name |

ethyl 3-amino-2,2-dimethyl-3-sulfanylidenepropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c1-4-10-6(9)7(2,3)5(8)11/h4H2,1-3H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIOXFQOVSRRLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with thiosemicarbazide. The reaction typically proceeds under acidic conditions, followed by esterification to introduce the ethyl ester group. The final product is purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale batch reactions. The process is optimized for yield and purity, often utilizing automated systems for precise control of reaction conditions. The compound is then isolated and purified using industrial-scale chromatography or crystallization methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Functional Groups

- Amino Group : Contributes to biological activity through hydrogen bonding.

- Thioxo Group : Involves in redox reactions, influencing enzyme activity.

- Ethyl Ester Group : Enhances solubility and reactivity.

Organic Chemistry

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Oxidation | Thioxo group can be oxidized | Sulfoxides, sulfones |

| Reduction | Can be reduced to corresponding thiols | Thiols |

| Substitution | Amino group participates in nucleophilic substitutions | Various substituted derivatives |

Medicinal Chemistry

Research is ongoing to explore the compound's potential as a precursor for pharmaceutical compounds. Its biological activity is attributed to:

- Hydrogen Bonding : Facilitates interactions with biomolecules.

- Redox Reactions : Influences enzyme and receptor activities.

Studies have shown that this compound exhibits significant biological activity. For instance, its derivatives have been tested for antimicrobial properties against various pathogens, demonstrating efficacy with minimum inhibitory concentration (MIC) values indicating strong antibacterial effects against strains like E. coli and S. aureus .

Material Science

The compound is also explored for its potential in developing new materials and chemical processes. Its ability to undergo various chemical transformations makes it suitable for creating novel materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

- The 2,2-dimethyl substitution in the target compound introduces steric hindrance, reducing susceptibility to nucleophilic attack compared to the non-methylated analog (CID 2771567) .

- The thioxo group (C=S) distinguishes it from oxo (C=O) analogs (e.g., Ethyl 3-oxopropanoate derivatives), altering electronic properties and reactivity in cyclization reactions .

Physicochemical Properties

Limited data exist for the target compound’s physical properties, but comparisons can be inferred from structurally related compounds:

Key Observations :

Reactivity Comparison:

- Thioxo vs. Oxo Groups : The thioxo group in the target compound participates in nucleophilic substitutions (e.g., with amines or hydrazines) to form thiazoles, whereas oxo groups favor aldol condensations .

- Steric Effects: The 2,2-dimethyl groups in the target compound slow down hydrolysis of the ester group compared to Ethyl 3-amino-3-thioxopropanoate (CID 2771567) .

Biological Activity

Overview

Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate is an organic compound with the molecular formula and a molar mass of 175.25 g/mol. Its structure features an amino group, a thioxo group, and an ethyl ester group, positioning it as a significant compound in medicinal chemistry and organic synthesis. This article explores its biological activities, mechanisms of action, and potential applications based on recent research findings.

This compound can undergo various chemical reactions:

- Oxidation : The thioxo group can be oxidized to sulfoxides or sulfones.

- Reduction : Reduction can yield corresponding thiols.

- Substitution : The amino group can engage in nucleophilic substitution reactions.

These reactions are essential for its application in synthesizing more complex molecules and potential drug candidates .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biomolecules, facilitating enzyme-substrate interactions.

- Redox Reactions : The thioxo group may participate in redox reactions, influencing the activity of enzymes and receptors involved in metabolic pathways.

These interactions can modulate biochemical processes, impacting cellular functions and potentially leading to therapeutic effects .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Antioxidant Activity : It has shown potential in scavenging reactive oxygen species (ROS), contributing to its antioxidant properties.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other thioester derivatives .

Table 1: Summary of Biological Activities

Research Findings

A study highlighted the synthesis of various derivatives from this compound, revealing their enhanced biological activities compared to the parent compound. These derivatives exhibited increased potency against specific bacterial strains and showed improved antioxidant capacities.

In another investigation, the compound was evaluated for its effects on enzyme activity related to the fatty acid biosynthesis pathway in Mycobacterium tuberculosis. The results indicated that modifications to the thioester structure could lead to significant improvements in inhibitory activity against this pathogen .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Ethyl 3-amino-2,2-dimethyl-3-thioxopropanoate, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via condensation reactions or nucleophilic substitution. For example, a thioamide group (C=S) may be introduced by reacting a β-ketoester precursor (e.g., Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate) with thiourea or ammonium thiocyanate under reflux conditions in ethanol. Optimization involves controlling reaction temperature, stoichiometry, and solvent polarity to minimize side products like hydrolysis derivatives . Characterization via NMR and IR spectroscopy confirms the thioxo group formation (C=S stretch ~1100–1200 cm⁻¹).

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm the ester, amino, and dimethyl groups.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystals are obtainable) to resolve bond angles and confirm stereochemistry, as demonstrated for structurally similar esters in .

- DFT calculations to model electron density distribution and predict reactivity .

Q. What are the common side reactions during the synthesis of this compound, and how can they be mitigated?

- Methodology : Hydrolysis of the ester group or oxidation of the thioamide (C=S) to a carbonyl (C=O) are key side reactions. Mitigation strategies include:

- Using anhydrous solvents (e.g., dry THF) and inert atmospheres (N₂/Ar).

- Adding stabilizing agents like triethylamine to scavenge acidic byproducts.

- Monitoring reaction progress via TLC or HPLC to terminate reactions before degradation .

Advanced Research Questions

Q. How does this compound participate in coordination chemistry, and what techniques validate its metal-binding properties?

- Methodology : The thioxo group acts as a soft ligand, coordinating to transition metals (e.g., Cu²⁺, Ni²⁺). Researchers can:

- Perform UV-Vis titration to study ligand-to-metal charge transfer (LMCT) bands.

- Use ESI-MS to identify metal-ligand complexes.

- Conduct X-ray absorption spectroscopy (XAS) to probe coordination geometry, as seen in studies on analogous thioamide derivatives .

Q. What computational approaches are suitable for studying the electronic effects of the thioxo group in this compound?

- Methodology :

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Molecular dynamics simulations to analyze solvent interactions and conformational stability, inspired by fluorescence studies in on related esters .

Q. How can researchers resolve contradictions in reported reactivity data for this compound (e.g., nucleophilic vs. electrophilic behavior)?

- Methodology :

- Perform kinetic isotope effect (KIE) studies to distinguish between mechanisms (e.g., SN2 vs. radical pathways).

- Use solvent polarity assays (e.g., varying DMSO/water ratios) to assess how medium influences reactivity.

- Compare results with structurally similar compounds (e.g., Ethyl 3-chloro-2,2-dimethyl-3-oxopropanoate in ) to identify substituent-driven trends .

Q. What strategies enable the use of this compound as a building block in peptide mimetics or enzyme inhibitors?

- Methodology :

- Functionalize the amino group via Schiff base formation or amide coupling (e.g., using EDC/HOBt).

- Test bioactivity via enzyme inhibition assays (e.g., serine proteases) and compare with derivatives like Ethyl 3-cyclobutylalaninate ().

- Employ molecular docking to predict binding interactions with target proteins .

Data Contradiction Analysis

Q. Why do some studies report instability of the thioxo group, while others highlight its robustness in metal coordination?

- Resolution : Stability depends on reaction conditions. For example:

- In protic solvents (e.g., water/ethanol), the thioxo group may hydrolyze to carbonyl.

- Under anhydrous, inert conditions , it remains stable and binds metals effectively.

- Cross-reference with (hydrolysis pathways) and (thioxo reactivity in fluorinated analogs) to contextualize results .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.